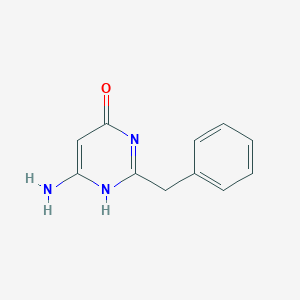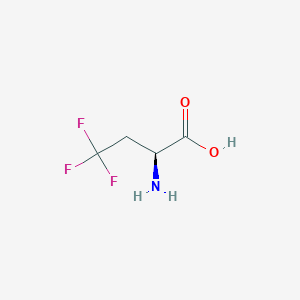
Diiodomethane-d2
概要
説明
D-アロースは、アルドヘキソースである希少な単糖であり、D-グルコースのC-3エピマーです。アフリカの低木プロテア・ルブロピローサの葉など、自然界では微量に見られます。 D-アロースは、抗がん作用、抗腫瘍作用、抗炎症作用、抗酸化作用、降圧作用、凍結保護作用、免疫抑制作用など、さまざまな生理活性を持つことから、大きな注目を集めています .
準備方法
合成ルートと反応条件: D-アロースは、L-ラムノースイソメラーゼ、リボース-5-リン酸イソメラーゼ、ガラクトース-6-リン酸イソメラーゼなどのD-アロース産生酵素を用いて、D-プシコースから合成することができます . 酵素変換プロセスには、基質濃度、酵素単位、酵素対基質比、反応時間、塩濃度、pH、温度などのパラメータを最適化して、最終生成物の収率と品質を高める必要があります .
工業生産方法: D-アロースの工業生産は、自然界での存在量が少なく、化学合成が非効率的であるため、困難です。酵素固定化や多酵素カスケード反応などのバイオテクノロジー的手法を用いて、生産効率の向上を目指しています。 これらの手法は、コスト効率の高い原料を使用し、環境への影響を最小限に抑えることを目指しています .
化学反応の分析
反応の種類: D-アロースは、酸化、還元、グリコシド化など、さまざまな化学反応を起こします。 保護反応やグリコシド化における位置選択性は、D-アロース部分を有するオリゴ糖合成のための効率的な戦略を開発するために研究されています .
一般的な試薬と条件: D-アロースを含む反応で使用される一般的な試薬には、グリコシド化反応用のガラクトーストリクロロアセチミデートがあります。 反応条件は、高い位置選択性と収率を得るように最適化されています .
主な生成物: これらの反応から生成される主な生成物には、特定の位置に遊離ヒドロキシル基を持つD-アロピラノシルアクセプターがあり、これは糖生物学研究に役立ちます .
科学研究への応用
D-アロースは、化学、生物学、医学、産業の分野において、科学研究において幅広い用途があります。 D-アロースは、超低カロリーで無毒であることから、食品製品における非カロリーの糖質代替品として使用されています . 医学では、D-アロースは強力な抗がん作用と抗腫瘍作用を示し、臨床治療のための有望な候補となっています . さらに、凍結中の細胞生存率を改善する凍結保護機能を持つことが示されています .
科学的研究の応用
D-Allose has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a non-caloric sugar substitute in food products due to its ultra-low calorie content and non-toxic nature . In medicine, D-allose exhibits potent anticancer and antitumor effects, making it a promising candidate for clinical treatment . Additionally, it has been shown to have cryoprotective functions, improving cell survival during freezing .
作用機序
D-アロースは、さまざまな分子経路を通じて効果を発揮します。その機能のほとんどは、チオレドキシン相互作用タンパク質分子を介して仲介されています。 活性酸素種を調節し、細胞周期停止を誘導し、代謝を再プログラムし、オートファジーを促進し、アポトーシスを誘導し、腫瘍を放射線療法および化学療法に感受性にする働きがあります . これらのメカニズムは、その抗がん作用と抗腫瘍作用に貢献しています。
類似化合物との比較
D-アロースは、D-アロース、D-アルトロース、D-プシコースなどの他の希少糖と比較されます。D-アロースは、その特定の生理機能と有益な特性のためにユニークです。 たとえば、D-アロースのアルドース-ケトース異性体であるD-アロースも、低カロリーで無毒な特性を示しますが、用途や生理作用が異なります . D-アルトロースとD-プシコースは、他の希少糖であり、それぞれ異なる特性と用途を持っています .
類似化合物
- D-アロース
- D-アルトロース
- D-プシコース
特性
IUPAC Name |
dideuterio(diiodo)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2I2/c2-1-3/h1H2/i1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZFYRREKKOMAT-DICFDUPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496566 | |
| Record name | Diiodo(~2~H_2_)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.848 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15729-58-5 | |
| Record name | Diiodo(~2~H_2_)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15729-58-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


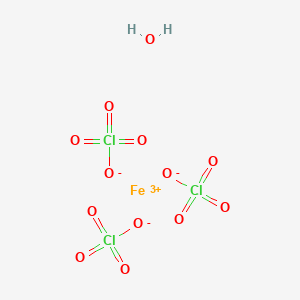

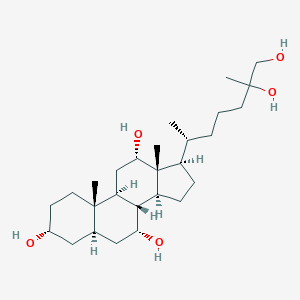


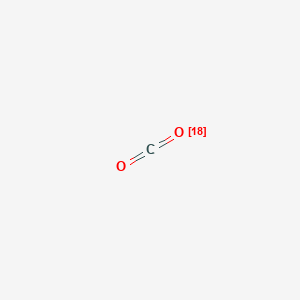
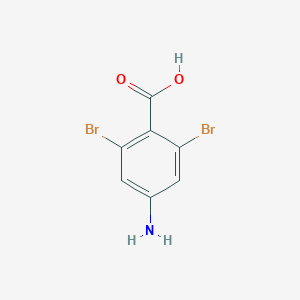




![[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate](/img/structure/B98437.png)
